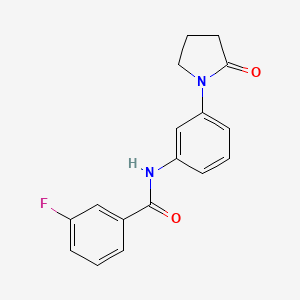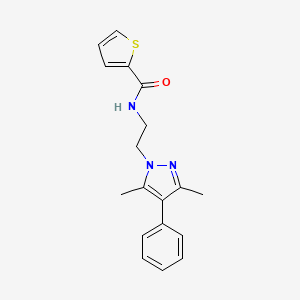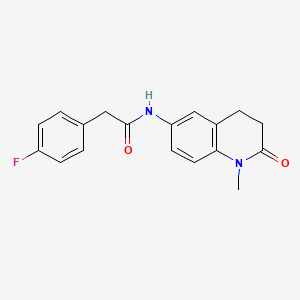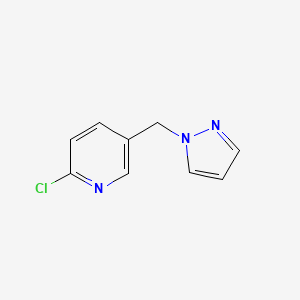
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as FPA-124, is a small molecule compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves the inhibition of the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation, cell growth, and differentiation. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide specifically targets the JAK3 enzyme, which is primarily expressed in immune cells, and inhibits its activity, leading to a decrease in cytokine production and immune cell activation.
Biochemical and Physiological Effects
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to have various biochemical and physiological effects, including a decrease in pro-inflammatory cytokine production, a decrease in neuroinflammation, an improvement in cognitive function, and an inhibition of cancer cell growth and proliferation. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has also been shown to have a good safety profile, with no significant side effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide in lab experiments is its specificity for the JAK3 enzyme, which allows for a more targeted approach in studying the JAK/STAT signaling pathway. However, one limitation of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves several steps, including the reaction of furfural with hydrazine hydrate to produce furfural hydrazine, which is then reacted with 1-(bromomethyl)-2-(furan-2-yl)ethanone to form 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-bromo-thiophene-2-carboxylic acid to produce N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, leading to a decrease in neuroinflammation. In Alzheimer's disease, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In cancer, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(9-12-4-8-21-11-12)16-10-13(14-3-1-7-20-14)18-6-2-5-17-18/h1-8,11,13H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQISXZLDSOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)




![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)




![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)